GSK3 Degrader PT-65
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PT-65 is a potent and selective degrader of glycogen synthase kinase 3 (GSK3), an enzyme involved in various cellular processes. PT-65 has shown significant potential in the treatment of Alzheimer’s disease due to its ability to degrade GSK3α and GSK3β in SH-SY5Y cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
PT-65 is synthesized using a click chemistry platform, which allows for the precise and efficient formation of the compound. The synthesis involves the use of specific reagents and catalysts to achieve the desired molecular structure . The reaction conditions typically include controlled temperature and pH levels to ensure optimal yield and purity.
Industrial Production Methods
The industrial production of PT-65 involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes multiple purification steps to ensure the compound meets the required standards for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions
PT-65 undergoes various chemical reactions, including:
Oxidation: PT-65 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms of PT-65.
Substitution: PT-65 can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Scientific Research Applications
PT-65 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the degradation of GSK3 and its effects on cellular processes.
Biology: Investigated for its role in modulating signaling pathways and cellular functions.
Medicine: Explored as a potential therapeutic agent for Alzheimer’s disease due to its ability to degrade GSK3 and mitigate tau hyperphosphorylation
Industry: Utilized in the development of new drugs and therapeutic strategies targeting GSK3.
Mechanism of Action
PT-65 functions as a proteolysis-targeting chimera (PROTAC) degrader, which means it recruits the cellular machinery to selectively degrade GSK3α and GSK3β. The compound binds to GSK3 with high affinity, leading to its ubiquitination and subsequent degradation by the proteasome. This process effectively reduces the levels of GSK3 in cells, thereby mitigating its pathological effects .
Comparison with Similar Compounds
Similar Compounds
PT-66: Another GSK3 degrader with similar properties but different molecular structure.
PT-67: A compound with comparable degradation potency but distinct pharmacokinetic profile
Uniqueness of PT-65
PT-65 stands out due to its high selectivity and potency in degrading GSK3α and GSK3β. Its ability to mitigate tau hyperphosphorylation and improve cognitive functions in Alzheimer’s disease models makes it a promising candidate for therapeutic development .
Biological Activity
GSK3 (glycogen synthase kinase 3) is a serine/threonine kinase involved in various cellular processes, including metabolism, cell cycle regulation, and neuronal function. The compound PT-65 has emerged as a potent and selective degrader of GSK3, showing promise in the treatment of neurodegenerative diseases such as Alzheimer's disease (AD). This article reviews the biological activity of PT-65, highlighting its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.
PT-65 operates as a Proteolysis-targeting chimera (PROTAC) , which induces targeted degradation of specific proteins through the ubiquitin-proteasome system (UPS). It selectively binds to GSK3α and GSK3β, leading to their degradation. The degradation constants (DC50) for PT-65 are reported to be 28.3 nM for GSK3α and 34.2 nM for GSK3β in SH-SY5Y neuroblastoma cells .
The binding affinity of PT-65 to GSK3β has been confirmed using Surface Plasmon Resonance (SPR), yielding a dissociation constant (K D) of 12.41 nM . This high affinity is crucial for its effectiveness in promoting degradation.
Efficacy in Preclinical Models
PT-65 has demonstrated significant biological activity in various experimental models:
- Cellular Studies : In SH-SY5Y cells, PT-65 effectively suppresses tau hyperphosphorylation induced by amyloid-beta (Aβ) and okadaic acid (OA), which are key processes involved in AD pathology .
- Neuroprotective Effects : PT-65 protects SH-SY5Y cells from Aβ-induced cytotoxicity, suggesting its potential as a neuroprotective agent .
- In Vivo Studies : In animal models of AD, PT-65 ameliorates learning and memory impairments associated with tau hyperphosphorylation and Aβ accumulation .
Comparative Biological Activity
The following table summarizes the biological activity of PT-65 compared to other known GSK3 inhibitors:
Compound | DC50 (nM) GSK3α | DC50 (nM) GSK3β | Mechanism | Notes |
---|---|---|---|---|
PT-65 | 28.3 | 34.2 | PROTAC-induced degradation | Neuroprotective effects against Aβ |
SB-216763 | ~100 | ~100 | Small molecule inhibitor | Less selective than PT-65 |
Psoralidin | 2260 | 4230 | Natural compound | Isoform-specific inhibition |
Case Studies
Case Study 1: Neuroprotection in Alzheimer's Disease
In a study involving SH-SY5Y cells treated with Aβ, the application of PT-65 resulted in a significant reduction in tau hyperphosphorylation compared to untreated controls. The protective effects were attributed to the selective degradation of GSK3β, which is known to phosphorylate tau protein .
Case Study 2: Cognitive Improvement in Animal Models
In vivo experiments demonstrated that administration of PT-65 improved cognitive function in transgenic mouse models of AD. The treatment led to decreased levels of phosphorylated tau and reduced Aβ plaque formation, indicating that PT-65 not only targets GSK3 but also mitigates downstream effects associated with neurodegeneration .
Properties
Molecular Formula |
C51H63N13O12S |
---|---|
Molecular Weight |
1082.2 g/mol |
IUPAC Name |
3-amino-6-[4-[4-[4-[1-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]triazol-4-yl]butyl]piperazin-1-yl]sulfonylphenyl]-N-pyridin-3-ylpyrazine-2-carboxamide |
InChI |
InChI=1S/C51H63N13O12S/c52-47-46(49(67)56-37-6-4-15-53-33-37)57-42(34-55-47)36-9-11-39(12-10-36)77(70,71)63-20-18-61(19-21-63)17-2-1-5-38-35-62(60-59-38)22-24-73-26-28-75-30-32-76-31-29-74-27-25-72-23-16-54-41-8-3-7-40-45(41)51(69)64(50(40)68)43-13-14-44(65)58-48(43)66/h3-4,6-12,15,33-35,43,54H,1-2,5,13-14,16-32H2,(H2,52,55)(H,56,67)(H,58,65,66) |
InChI Key |
QJSFLEBIQZMJQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCN4C=C(N=N4)CCCCN5CCN(CC5)S(=O)(=O)C6=CC=C(C=C6)C7=CN=C(C(=N7)C(=O)NC8=CN=CC=C8)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.